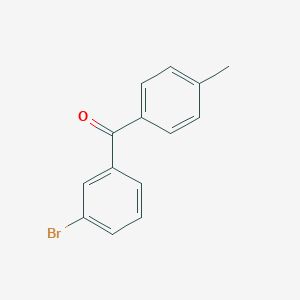

(3-Bromophenyl)(4-methylphenyl)methanone

Descripción general

Descripción

(3-Bromophenyl)(4-methylphenyl)methanone: is an organic compound with the molecular formula C14H11BrO It is a member of the methanone family, characterized by the presence of a bromine atom on the phenyl ring and a methyl group on another phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromophenyl)(4-methylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

Starting Materials: 3-bromobenzoyl chloride and 4-methylbenzene.

Reaction Conditions: The reaction is carried out in an anhydrous environment, often using a solvent like dichloromethane or chloroform. The temperature is maintained at around 0-5°C to control the reaction rate.

Procedure: The 3-bromobenzoyl chloride is added dropwise to a solution of 4-methylbenzene and aluminum chloride. The mixture is stirred for several hours, and the product is then isolated by quenching the reaction with water and extracting the organic layer.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactants: Using large quantities of 3-bromobenzoyl chloride and 4-methylbenzene.

Catalyst Recycling: Efficient recycling of aluminum chloride to reduce costs and environmental impact.

Purification: Advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.

Análisis De Reacciones Químicas

Types of Reactions: (3-Bromophenyl)(4-methylphenyl)methanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.

Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran), and low temperatures.

Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone), and controlled temperatures.

Major Products:

Substitution: Formation of substituted phenyl derivatives.

Reduction: Formation of (3-Bromophenyl)(4-methylphenyl)methanol.

Oxidation: Formation of (3-Bromophenyl)(4-carboxyphenyl)methanone.

Aplicaciones Científicas De Investigación

Chemistry: (3-Bromophenyl)(4-methylphenyl)methanone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.

Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It helps in understanding the interaction of such compounds with enzymes and receptors.

Medicine: The compound is explored for its potential pharmacological properties. Derivatives of this compound are investigated for their anti-inflammatory, anticancer, and antimicrobial activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. It is also employed in the development of advanced materials with specific properties.

Mecanismo De Acción

The mechanism of action of (3-Bromophenyl)(4-methylphenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the carbonyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit enzyme activity by forming a covalent bond with the active site or by inducing conformational changes in the enzyme structure.

Comparación Con Compuestos Similares

(4-Bromophenyl)(phenyl)methanone: Similar structure but lacks the methyl group on the phenyl ring.

(4-Methylphenyl)(phenyl)methanone: Similar structure but lacks the bromine atom on the phenyl ring.

(4-Bromophenyl)(morpholino)methanone: Contains a morpholine ring instead of the methyl group.

Uniqueness: (3-Bromophenyl)(4-methylphenyl)methanone is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical and biological properties

Actividad Biológica

(3-Bromophenyl)(4-methylphenyl)methanone, also known as 3-bromo-4-methylbenzophenone, is an organic compound with the molecular formula C14H11BrO. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C14H11BrO

- Molecular Weight : 273.14 g/mol

- CAS Number : 102092-51-3

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives of benzophenone, this compound demonstrated notable inhibitory effects against several bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 15 |

| Bacillus subtilis | 20 |

These results suggest that the presence of bromine and methyl groups enhances the compound's ability to disrupt bacterial cell walls or interfere with metabolic processes .

Antifungal Activity

The antifungal activity of this compound was also evaluated against common fungal pathogens. The findings are summarized in the following table:

| Fungal Strain | Zone of Inhibition (mm) |

|---|---|

| Candida albicans | 22 |

| Aspergillus niger | 19 |

The compound's effectiveness against these fungi indicates its potential as a therapeutic agent in treating fungal infections .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays using breast cancer cell lines revealed that the compound induces apoptosis and inhibits cell proliferation. Key findings include:

- IC50 Values : The half-maximal inhibitory concentration (IC50) for MDA-MB-231 breast cancer cells was determined to be approximately 15 µM.

- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways, leading to morphological changes characteristic of programmed cell death .

Study on Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various benzophenone derivatives, including this compound. The study utilized disk diffusion methods and minimum inhibitory concentration (MIC) assays to determine effectiveness against multiple pathogens. The results supported the hypothesis that brominated compounds exhibit enhanced antimicrobial activity due to increased lipophilicity and interaction with microbial membranes .

Investigation into Anticancer Mechanisms

Another significant study focused on the anticancer mechanisms of this compound in human breast cancer cells. The researchers found that treatment with this compound led to a decrease in cell viability and induced apoptosis through increased reactive oxygen species (ROS) generation. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment, highlighting its potential as a chemotherapeutic agent .

Propiedades

IUPAC Name |

(3-bromophenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c1-10-5-7-11(8-6-10)14(16)12-3-2-4-13(15)9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRAJWNBIABFSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373716 | |

| Record name | (3-Bromophenyl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102092-51-3 | |

| Record name | (3-Bromophenyl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.